molecular formula C20H16ClFN4O2S2 B2380131 5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-36-2

5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2380131
CAS No.: 1021045-36-2
M. Wt: 462.94
InChI Key: NCVXZCUOUHLJJH-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[4,5-d]pyridazin-4(5H)-one core, followed by the introduction of the 2-chloro-6-fluorobenzyl and thiophen-2-yl groups. The morpholino group is then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, the compound’s properties make it suitable for use in materials science. It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives: These compounds share the core structure but differ in the substituents attached to the core.

    Morpholino-substituted heterocycles: These compounds have a morpholino group attached to different heterocyclic cores.

Uniqueness

The uniqueness of 5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S2/c21-13-3-1-4-14(22)12(13)11-26-19(27)17-18(16(24-26)15-5-2-10-29-15)30-20(23-17)25-6-8-28-9-7-25/h1-5,10H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVXZCUOUHLJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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